Euparone

Description

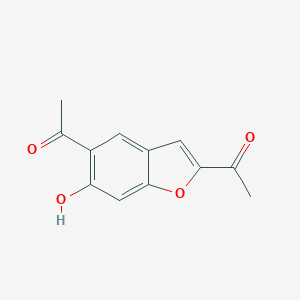

from Ruscus aculeatus L.; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXAILTBHLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968748 | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-86-7 | |

| Record name | Euparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Euparone: A Technical Guide to its Discovery, Isolation from Ruscus aculeatus, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparone, a naturally occurring benzofuran derivative, was first discovered and isolated from the roots of Ruscus aculeatus L. (Liliaceae). This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and physicochemical properties of this compound. While direct evidence of its specific biological activities and effects on signaling pathways remains limited, this document also explores the known activities of structurally similar compounds, suggesting potential avenues for future research into this compound's therapeutic applications. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Discovery and Initial Identification

This compound was first reported in the scientific literature in the mid-1970s as a novel natural product isolated from Ruscus aculeatus, a plant commonly known as butcher's broom. A phytochemical investigation of an ethanolic extract of the plant's roots led to the isolation of this new benzofuran derivative[1]. The initial studies focused on the acidic fraction of the extract, from which this compound was separated and its structure elucidated[1].

Isolation of this compound from Ruscus aculeatus

The following experimental protocol for the isolation of this compound has been reconstructed based on available abstracts and summaries of the original research. The full, detailed methodology was described in publications by ElSohly et al. in 1974 and 1975, the full texts of which are not widely available.

Experimental Protocol

2.1.1. Plant Material and Extraction

Dried and powdered roots of Ruscus aculeatus are subjected to extraction with ethanol. This process is designed to isolate a broad spectrum of secondary metabolites from the plant material.

2.1.2. Fractionation of the Ethanolic Extract

The crude ethanolic extract is then partitioned to separate its components based on their acidity. This is a critical step to isolate the acidic fraction, which was found to contain this compound[1]. The precise details of the acid-base extraction procedure are not available in the reviewed literature.

2.1.3. Chromatographic Purification

The acidic fraction is further purified using chromatographic techniques. While the specific methods used in the original isolation are not detailed in the available literature, a general workflow for the purification of natural products would likely involve a combination of the following:

-

Column Chromatography: The acidic fraction would be passed through a silica gel or alumina column, with solvents of increasing polarity used to elute the different components.

-

Preparative Thin-Layer Chromatography (TLC): This technique could be used for further purification of the fractions obtained from column chromatography.

-

Crystallization: The final step in obtaining pure this compound would likely be crystallization from a suitable solvent.

Experimental Workflow Diagram

Physicochemical Properties of this compound

Limited quantitative data for this compound is available from the initial discovery papers. The following table summarizes the known physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.23 g/mol | |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Spectroscopic Data | UV, IR, NMR, and MS data were used for structure elucidation. |

Note: Specific spectroscopic data (e.g., NMR chemical shifts, mass spectral fragmentation patterns) are not available in the reviewed literature.

Biological Activity and Signaling Pathways: An Area for Future Research

As of the date of this guide, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. However, research on structurally similar benzofuran derivatives, such as Eupafolin and Scoparone, may provide insights into the potential therapeutic properties of this compound.

Disclaimer: The following information pertains to compounds that are structurally similar to this compound. These findings are presented for informational purposes only and should not be directly attributed to this compound without further experimental validation.

Potential Anti-inflammatory Activity

Studies on Eupafolin have demonstrated anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Potential Anticancer Activity

Both Eupafolin and Scoparone have been investigated for their anticancer properties. Their mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, potentially through the modulation of signaling pathways such as NF-κB and PI3K/Akt .

Postulated Signaling Pathway

Based on the activities of related compounds, a potential mechanism of action for this compound, if it possesses anti-inflammatory or anticancer properties, could involve the modulation of key inflammatory and cell survival pathways.

Conclusion and Future Directions

This compound represents a novel benzofuran derivative isolated from Ruscus aculeatus. While its discovery dates back several decades, a thorough investigation of its biological activities is conspicuously absent from the current scientific literature. The established anti-inflammatory and anticancer properties of structurally related compounds highlight the potential of this compound as a lead compound for drug discovery. Future research should focus on:

-

Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization of this compound is warranted.

-

Biological Screening: Comprehensive screening of this compound for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

Such studies are essential to unlock the therapeutic potential of this unique natural product.

References

The Euparone Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Euparone, a naturally occurring benzofuran, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide delineates the proposed biosynthetic pathway of this compound, moving beyond the initial hypothesis of an isoflavonoid precursor to a more evidence-supported route originating from the phenylpropanoid pathway. The pathway commences with the formation of 4-hydroxyacetophenone, followed by a critical prenylation step and subsequent oxidative cyclization to yield the characteristic benzofuran core of this compound. This document provides a comprehensive overview of the key enzymatic steps, potential intermediates, and relevant analytical and experimental protocols to facilitate further research in this area.

Introduction

This compound is a benzofuran derivative found in various plant species, including those from the genera Eupatorium and Ruscus.[1][2] Benzofurans constitute a significant class of heterocyclic compounds with a wide range of biological activities, making their biosynthetic pathways a subject of considerable research interest.[3] While initially thought to derive from the isoflavonoid pathway, current evidence suggests a distinct route for many benzofurans, including likely for this compound. This guide details the proposed biosynthetic pathway, which proceeds through key intermediates derived from the well-established phenylpropanoid and isoprenoid pathways.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in three main stages, starting from the central phenylpropanoid pathway:

-

Formation of 4-Hydroxyacetophenone: The pathway initiates with the conversion of L-phenylalanine, a primary product of the shikimate pathway, into 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[4][5] While the precise enzymatic steps leading from 4-coumaroyl-CoA to 4-hydroxyacetophenone in this compound-producing plants are yet to be fully elucidated, this conversion is a known reaction in plant secondary metabolism.[6][7]

-

Prenylation of 4-Hydroxyacetophenone: The aromatic ring of 4-hydroxyacetophenone is then prenylated through the action of a prenyltransferase. This enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the 4-hydroxyacetophenone backbone. DMAPP itself is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[8][9] This enzymatic reaction is a key branching point, directing the intermediate towards the benzofuran scaffold.

-

Oxidative Cyclization to form the Benzofuran Ring: The final step involves an intramolecular oxidative cyclization of the prenylated intermediate to form the furan ring of the this compound molecule. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases.[10][11]

The proposed overall biosynthetic pathway is illustrated in the following diagram:

Key Enzymes and Their Putative Roles

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, based on analogous pathways, we can infer their classes and functions.

| Enzyme Class | Putative Function in this compound Biosynthesis | General References |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | [4][5] |

| Cinnamate 4-Hydroxylase (C4H) | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. | [4][5] |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA. | [4][5] |

| Aromatic Prenyltransferase | Catalyzes the electrophilic addition of a dimethylallyl moiety from DMAPP to 4-hydroxyacetophenone. These enzymes are known to be involved in the biosynthesis of various prenylated phenolics. | [1][12][13] |

| Cytochrome P450 Monooxygenase | Catalyzes the final oxidative cyclization step to form the benzofuran ring of this compound. Cytochrome P450s are known to be involved in the biosynthesis of various furan-containing natural products. | [10][11][14] |

Quantitative Data

As the this compound-specific biosynthetic enzymes have not been characterized, no direct quantitative data such as enzyme kinetics are available in the literature. However, data from related enzymes can provide a baseline for future experimental design.

Table 1: Representative Kinetic Data for Aromatic Prenyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| 5-Dimethylallyltryptophan synthase | L-tryptophan | 34 | 1.1 | [3] |

| 5-Dimethylallyltryptophan synthase | DMAPP | 76 | - | [3] |

| 4-Hydroxyacetophenone monooxygenase | 4-Hydroxyacetophenone | 47 | - | [15] |

| 4-Hydroxyacetophenone monooxygenase | NADPH | 17.5 | - | [15] |

Note: The data for 4-Hydroxyacetophenone monooxygenase is for a bacterial enzyme that catalyzes a Baeyer-Villiger oxidation, not the cyclization to a benzofuran, but it provides an indication of substrate affinity.

Experimental Protocols

The following sections provide generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Candidate Prenyltransferase

This protocol describes the general workflow for expressing a candidate plant prenyltransferase in Escherichia coli for subsequent characterization.

Protocol:

-

Gene Identification and Synthesis: Identify putative aromatic prenyltransferase genes from the transcriptome of a this compound-producing plant. The gene sequence should be codon-optimized for E. coli expression and synthesized commercially.

-

Cloning: Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20 °C) overnight to enhance soluble protein production.

-

Purification: Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation. The soluble His-tagged protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Characterization: The purified enzyme is used for biochemical assays to determine its activity with 4-hydroxyacetophenone and DMAPP.

In Vitro Enzyme Assay for Prenyltransferase Activity

This assay is designed to detect the conversion of 4-hydroxyacetophenone to its prenylated derivative.

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

100 µM 4-hydroxyacetophenone (substrate)

-

200 µM DMAPP (prenyl donor)

-

1-5 µg purified prenyltransferase

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the solvent and redissolve the residue in methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Precursors

This method can be used for the detection and quantification of 4-hydroxyacetophenone, its prenylated derivative, and this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for identification.

-

Precursor and Product Ions: These will need to be determined by direct infusion of standards for each compound of interest.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound, originating from the phenylpropanoid pathway via 4-hydroxyacetophenone and a subsequent prenylation and cyclization, provides a robust framework for future research. The immediate next steps should focus on the identification and characterization of the specific aromatic prenyltransferase and cytochrome P450 monooxygenase involved in this pathway from this compound-producing plants. The successful elucidation of these enzymes will not only confirm the proposed pathway but also provide valuable biocatalysts for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Further investigation into the regulatory mechanisms controlling this pathway will also be crucial for developing effective metabolic engineering strategies.

References

- 1. Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. Biochemical characterization of indole prenyltransferases: filling the last gap of prenylation positions by a 5-dimethylallyltryptophan synthase from Aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Stilbenoid-Specific Prenyltransferase Utilizes Dimethylallyl Pyrophosphate from the Plastidic Terpenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptome and Metabolome Analysis of the Synthesis Pathways of Allelochemicals in Eupatorium adenophorum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Euparone: An In-depth Technical Guide

Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for Euparone from its initial characterization could not be retrieved. Therefore, this guide presents a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-hydroxybenzofuran, to illustrate the principles and data presentation requested. This synthesized data is based on typical spectroscopic values for benzofuran derivatives and serves as an educational tool for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for a representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to be a valuable resource for researchers involved in the characterization of natural products and related synthetic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-hydroxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.65 | s | - | 1H | H-4 |

| 7.21 | s | - | 1H | H-7 |

| 7.10 | s | - | 1H | H-3 |

| 11.50 | s | - | 1H | 6-OH |

| 2.60 | s | - | 3H | 2-COCH₃ |

| 2.55 | s | - | 3H | 5-COCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 198.5 | 5-C=O |

| 192.0 | 2-C=O |

| 160.2 | C-6 |

| 155.8 | C-7a |

| 152.1 | C-2 |

| 128.4 | C-3a |

| 121.0 | C-5 |

| 115.3 | C-4 |

| 108.7 | C-3 |

| 105.1 | C-7 |

| 26.8 | 2-COCH₃ |

| 26.5 | 5-COCH₃ |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 218 | 100 | [M]⁺ |

| 203 | 85 | [M - CH₃]⁺ |

| 175 | 60 | [M - COCH₃]⁺ |

| 147 | 45 | [M - 2COCH₃]⁺ |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Broad, Strong | O-H stretch (phenolic) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1640 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1610, 1580 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 850 | Medium | C-H bend (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data (Methanol)

| λmax (nm) | Molar Absorptivity (ε) |

| 245 | 25,000 |

| 280 | 18,000 |

| 350 | 12,000 |

Experimental Protocols

NMR Spectroscopy

A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. For ¹H NMR, 32 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Mass Spectrometry

Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200 °C.

IR Spectroscopy

The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and pressing the mixture into a thin disk.

UV-Vis Spectroscopy

The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This solution was then diluted to an appropriate concentration to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to 800 nm, using methanol as the blank.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.

Physical and chemical properties of Euparone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, with the CAS Number 53947-86-7, is a benzofuran derivative. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific data. The information is presented to support research and development activities involving this compound. Due to the limited availability of public data, this guide also outlines general experimental protocols for the determination of key properties and proposes a generalized workflow for the biological evaluation of such a compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | N/A |

| Synonyms | 2,5-Diacetyl-6-hydroxybenzofuran, Ethanone, 1,1'-(6-hydroxy-2,5-benzofurandiyl)bis- | [1] |

| CAS Number | 53947-86-7 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 145 °C | |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP (XLogP3) | 2.2 |

Computed Properties

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 67.5 Ų | |

| Complexity | 312 |

Spectral Data

Experimental Protocols

Specific, published experimental protocols for the determination of the physicochemical properties of this compound are not available. However, standard methodologies can be applied. An example of a general protocol for melting point determination is provided below.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

The solid compound to be tested (e.g., this compound)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the compound is dry and pure.

-

Place a small amount of the compound on a clean, dry watch glass.

-

Use a spatula to crush the compound into a fine powder.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.

-

Repeat until the packed sample is 2-3 mm high.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The two recorded temperatures represent the melting point range.

-

-

Purity Assessment:

-

A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

-

Biological Activity and Signaling Pathways

Extensive searches of public databases and scientific literature did not yield specific information on the biological activity, mechanism of action, or associated signaling pathways of this compound. Therefore, a diagram of a known signaling pathway involving this compound cannot be provided.

As a substitute, a generalized experimental workflow for the initial biological screening of a compound with unknown activity is presented below. This workflow represents a logical progression for a research program aimed at elucidating the biological effects of a compound like this compound.

Conclusion

This compound is a benzofuran derivative with defined physical and basic chemical properties. While its molecular structure is known, there is a notable absence of publicly available data regarding its detailed spectral characteristics, solubility in various solvents, pKa, and biological activity. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may be interested in further investigating this compound. The elucidation of its biological targets and mechanism of action will be crucial next steps in determining its potential therapeutic relevance.

References

Euparone (Eupatorin): A Predicted Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eupatorin, a flavone found in various medicinal plants, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the predicted mechanism of action of Eupatorin, focusing on its effects on apoptosis, cell cycle progression, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product-based drug discovery. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Eupatorin exerts its cytotoxic effects on cancer cells primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle. These effects are underpinned by the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.

Induction of Apoptosis

Eupatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this process is the generation of Reactive Oxygen Species (ROS), which act as upstream signaling molecules.

Key Molecular Events in Eupatorin-Induced Apoptosis:

-

Increased ROS Production: Eupatorin treatment leads to an increase in intracellular ROS levels.

-

Mitochondrial Dysregulation: This is characterized by the release of cytochrome c from the mitochondria into the cytosol.

-

Activation of Caspases: Eupatorin induces the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7).[1]

-

Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is observed, promoting apoptosis.

-

PARP Cleavage: Activation of caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Signaling Pathway: Eupatorin-Induced Apoptosis

Caption: Eupatorin-induced apoptotic signaling pathway.

Cell Cycle Arrest

Eupatorin has been shown to arrest the cell cycle at the G2/M phase in leukemia cells and at the Sub-G0/G1 phase in breast cancer cells.[2][3] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

Signaling Pathway: Eupatorin-Induced Cell Cycle Arrest

Caption: Eupatorin-induced cell cycle arrest in cancer cells.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in mediating Eupatorin's effects. Specifically, Eupatorin induces the phosphorylation of c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK). Inhibition of the JNK/SAPK pathway has been shown to attenuate Eupatorin-induced cell death, indicating its importance in the apoptotic process.[2]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Eupatorin have been quantified in various cancer cell lines.

Table 1: IC50 Values of Eupatorin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| HL-60 | Myeloid Leukemia | ~5 | 72 |

| U937 | Myeloid Leukemia | ~5 | 72 |

| Molt-3 | Lymphoid Leukemia | ~5 | 72 |

| MCF-7 | Breast Cancer | 5 µg/mL (~13.9 µM) | 48 |

| MDA-MB-231 | Breast Cancer | 5 µg/mL (~13.9 µM) | 48 |

| HT-29 | Colon Cancer | 100 | 24 |

| SW948 | Colon Cancer | 100 | 24 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Quantitative Effects of Eupatorin on Apoptotic Markers in Leukemia Cells

| Marker | Cell Line | Fold Increase vs. Control | Eupatorin Concentration (µM) | Incubation Time (h) |

| H2-DCFDA Fluorescence (ROS) | HL-60 | 2.4 | 10 | 24 |

| H2-DCFDA Fluorescence (ROS) | Molt-3 | 1.8 | 10 | 6 |

| DHE Fluorescence (Superoxide) | HL-60 | ~2 | 10 | 24 |

| Caspase-9 Activity | HL-60 | ~3.5 | 10 | 24 |

| Caspase-8 Activity | HL-60 | ~2.5 | 10 | 24 |

| Caspase-3/7 Activity | HL-60 | ~4 | 10 | 24 |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the investigation of Eupatorin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow: MTT Cell Viability Assay

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Eupatorin and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

-

Cell Treatment: Culture cells with Eupatorin at the desired concentration and for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is measured to determine the DNA content.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Workflow: Western Blot Analysis

Caption: Workflow for Western blot analysis.

Protocol:

-

Cell Lysis: Lyse Eupatorin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Eupatorin demonstrates significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the induction of cell cycle arrest. These effects are mediated, at least in part, by the generation of reactive oxygen species and the activation of the JNK/SAPK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Eupatorin and related flavonoids in oncology. Further investigation into the specific molecular targets and the in vivo efficacy of Eupatorin is warranted to fully elucidate its therapeutic potential.

References

In Silico Modeling of Euparone Bioactivity: A Technical Guide

Disclaimer: Due to the limited availability of specific biological data for Euparone, this technical guide utilizes data from the closely related and structurally similar compound, Scoparone (6,7-dimethoxycoumarin) , a natural benzofuran derivative. This approach provides a representative framework for the in silico modeling of the bioactivity of this class of compounds. All data and pathways described herein pertain to Scoparone and are intended to serve as a proxy for understanding the potential bioactivity of this compound.

Introduction

This compound, a benzofuran derivative, belongs to a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. In silico modeling, encompassing a range of computational techniques, offers a powerful and cost-effective approach to predict and elucidate the bioactivity of novel compounds like this compound. By simulating interactions with biological targets and modeling structure-activity relationships, in silico methods can guide lead optimization, predict potential mechanisms of action, and prioritize experimental validation.

This technical guide provides an in-depth overview of the core principles and methodologies for the in silico modeling of this compound's (represented by Scoparone's) bioactivity, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data of Scoparone

The following tables summarize the quantitative data on the bioactivity of Scoparone from various in vitro studies. This data is crucial for the development and validation of in silico models such as Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: Anticancer Activity of Scoparone

| Cell Line | Cancer Type | Assay | IC50 (µmol/L) | Reference |

| Capan-2 | Pancreatic Cancer | CCK-8 | 225.2 | [1] |

| SW1990 | Pancreatic Cancer | CCK-8 | 209.1 | [1] |

| MDA-MB-231 | Breast Cancer | Not Specified | 500 | [2] |

Table 2: Anti-inflammatory Activity of Scoparone

| Cell Line/Model | Stimulant | Measured Effect | Inhibition | Reference |

| RAW 264.7 cells | IFN-gamma/LPS | Nitric Oxide (NO) release | Dose-dependent reduction | [3] |

| RAW 264.7 cells | IFN-gamma/LPS | Prostaglandin E2 (PGE2) release | Dose-dependent reduction | [3] |

| Human Osteoarthritis Chondrocytes | IL-1β | NO and PGE2 production | Dose-dependent suppression | [4] |

| Human Osteoarthritis Chondrocytes | IL-1β | MMP-3, MMP-13, ADAMTS-4, ADAMTS-5 expression | Dose-dependent suppression | [4] |

Key Signaling Pathways Modulated by Scoparone

In silico pathway analysis and experimental validation have identified several key signaling pathways that are modulated by Scoparone, contributing to its anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Scoparone has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.[5][6]

References

- 1. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]

- 6. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupatilin: A Technical Guide to its Potential Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone found in several medicinal plants, most notably from the Artemisia species.[1] Emerging research has highlighted its potential therapeutic applications, stemming from its anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides an in-depth overview of the known biological targets of eupatilin, focusing on key signaling pathways and presenting relevant quantitative data and experimental methodologies.

Core Biological Targets and Signaling Pathways

Eupatilin exerts its biological effects by modulating a range of intracellular signaling cascades. The primary pathways influenced by eupatilin include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Eupatilin has been shown to be a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation.[2][3][4] By suppressing NF-κB activation, eupatilin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Eupatilin is an activator of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[2] This activation leads to the increased expression of antioxidant enzymes, which help to protect cells from oxidative stress.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: Eupatilin has been demonstrated to inhibit the PI3K/Akt pathway, which is frequently overactivated in cancer cells and plays a crucial role in cell survival and proliferation.[6][7]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Eupatilin can modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38 MAPK, which are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[2][7]

-

Notch-1 Signaling Pathway: In glioma cells, eupatilin has been found to suppress the Notch-1 signaling pathway, which is implicated in tumor progression.[8]

Quantitative Data

The anti-proliferative activity of eupatilin has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | > 25 | [1] |

| HT29 | Colon Cancer | > 50 | [1] |

| MKN-1 | Gastric Cancer | Not explicitly stated, but growth inhibition was dose-dependent. | [5] |

| Glioma Cells | Brain Cancer | Not explicitly stated, but inhibited proliferation. | [8] |

| HTB-26 | Breast Cancer | 10 - 50 | [9] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |

Experimental Protocols

Western Blot Analysis for NF-κB, MAPK, and Nrf2 Pathway Activation

This protocol is adapted from studies investigating the effect of eupatilin on these signaling pathways.[2]

a. Cell Lysis:

-

Seed RAW264.7 cells in six-well plates at a density of 5 x 10^5 cells/well.

-

After 24 hours of treatment with lipopolysaccharide (LPS) and eupatilin, wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells in 200 µL of RIPA buffer containing phosphatase and protease inhibitors for 20 minutes on ice.

-

For tissue samples, homogenize 100 mg of lung tissue in 1 mL of RIPA buffer with inhibitors and incubate on ice for 20 minutes.

-

Centrifuge the lysate at 12,000 x g at 4°C for 10 minutes.

-

Collect the supernatant and store it at -80°C.

b. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38 MAPK, Erk, JNK, and Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Transcription Factor Activation Assay (Colorimetric)

This protocol is based on a commercially available ELISA-based kit.[10]

a. Assay Preparation:

-

Prepare all reagents and samples as instructed in the kit manual.

-

The 96-well plate is supplied pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

b. Assay Procedure:

-

Add nuclear extracts containing activated Nrf2 to the appropriate wells.

-

Incubate the plate for 1 hour at room temperature.

-

Add the primary antibody specific for activated, DNA-bound Nrf2 to the wells.

-

Incubate for 1 hour at room temperature.

-

Aspirate and wash each well.

-

Add the HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

Aspirate and wash each well.

-

Add the developing solution and incubate until a blue color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of eupatilin.[2]

-

Seed cells (e.g., RAW264.7) in a 96-well plate.

-

Treat the cells with different concentrations of eupatilin for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm.

Visualizations of Signaling Pathways

References

- 1. Eupatilin Impacts on the Progression of Colon Cancer by Mitochondria Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eupatilin Suppresses OVA-Induced Asthma by Inhibiting NF-κB and MAPK and Activating Nrf2 Signaling Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavone eupatilin inhibits eotaxin expression in an NF-κB-dependent and STAT6-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of eupatilin on tumor invasion of human gastric cancer MKN-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effect of eupatilin on glioma cells through inhibition of the Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.com [abcam.com]

A Technical Guide to Benzofuran Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of benzofuran compounds, with a particular focus on the natural product Euparone. It is designed to serve as a resource for researchers and professionals in medicinal chemistry and drug development, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of this important class of heterocyclic compounds.

Introduction to Benzofurans

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring.[1][2] This core structure, also known as coumarone, is the foundation for a vast number of natural and synthetic molecules that exhibit a wide spectrum of biological activities.[2][3] Derivatives of benzofuran are integral to medicinal chemistry due to their proven therapeutic applications, which include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6] The versatility of the benzofuran scaffold allows for structural modifications that can modulate its pharmacological profile, making it a "privileged scaffold" in drug discovery.[7] Over 34 drugs containing the benzofuran moiety are already on the market, and ongoing research continues to uncover new potential therapeutic agents.[5]

This compound, a naturally occurring benzofuran isolated from the medicinal plant Ruscus aculeatus, serves as a representative example of this class.[8] This guide will explore the chemical synthesis, biological activities, and underlying signaling pathways associated with this compound and other notable benzofuran derivatives.

Synthetic Methodologies for the Benzofuran Core

The synthesis of the benzofuran nucleus is a well-explored area of organic chemistry, with numerous methods developed to achieve this scaffold. These strategies often involve the formation of the furan ring onto a pre-existing phenolic precursor.

Key Synthetic Strategies

Several classical and modern synthetic routes are employed for the construction of benzofurans:

-

Perkin Rearrangement: One of the earliest methods, this involves the reaction of a coumarin derivative with potassium hydroxide to induce a rearrangement that forms the benzofuran ring.[9]

-

Palladium-Copper Catalysis: Modern cross-coupling strategies, such as the Sonogashira coupling, are widely used. This approach typically involves the reaction of an iodophenol with a terminal alkyne, catalyzed by palladium and copper complexes, followed by intramolecular cyclization to yield the benzofuran derivative.[3]

-

McMurry Reaction: This method utilizes low-valent titanium to promote an intramolecular reductive coupling of ketoesters derived from o-hydroxyacetophenones, leading to the formation of benzofurans in good yields.[9]

A general workflow for the synthesis of benzofuran derivatives via a metal-catalyzed coupling and cyclization strategy is illustrated below.

Caption: General workflow for benzofuran synthesis.

Example Experimental Protocol: Synthesis of a Low Molecular Weight Heparin (LMWH) Analog

While not a benzofuran, the synthesis of heparin derivatives provides a detailed example of the multi-step chemical processes common in pharmaceutical chemistry, illustrating the level of detail required for reproducible protocols. The preparation of an enoxaparin-like LMWH involves a controlled depolymerization of heparin benzyl esters.

Protocol: Benzylation and Alkaline Depolymerization of Heparin [10][11]

-

Salt Formation: Unfractionated heparin is dissolved in an aqueous solution containing benzethonium chloride to form a quaternary ammonium salt, which precipitates out of the solution.

-

Esterification: The dried heparin benzethonium salt is re-dissolved in dichloromethane. Benzyl chloride is added, and the reaction is incubated at 35°C for approximately 25 hours to form the heparin benzyl ester. The product is recovered by filtration.[11]

-

Depolymerization: The heparin benzyl ester is subjected to alkaline depolymerization using a solution of sodium hydroxide (e.g., 3.5-4 M NaOH). The reaction is carried out at a controlled temperature (e.g., 50-55°C) for a specific duration (e.g., 2-6 hours) to achieve the target average molecular weight of 3800–5000 Da.[10]

-

Purification: The resulting LMWH is purified to remove residual reagents and byproducts.

Note: Reaction conditions such as base concentration, temperature, and time must be precisely controlled as they significantly impact the final product's molecular weight and the percentage of chains containing the characteristic 1,6-anhydro derivative at the reducing end.[10]

Biological Activities and Quantitative Data

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities. The structure-activity relationship (SAR) is crucial, as the nature and position of substituents on the benzofuran core greatly influence the biological effect.[5][12]

Anticancer Activity

The anticancer potential of benzofurans is one of the most extensively studied areas.[1][4] These compounds can exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

| Compound Class | Cell Line(s) | IC₅₀ | Reference |

| Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | L1210, Molt4/C8, CEM/0, HeLa | 16 - 24 nM | [12] |

| Benzo[b]furan 6a | Various human cancer cell lines | Up to 10x more potent than Combretastatin-A4 | [12] |

| Hybrid Benzofurans (Chalcone, Triazole, etc.) | Malignant tumor cell lines | Potent cytotoxic agents | [1] |

Antimicrobial and Antifungal Activity

Benzofuran derivatives have shown significant efficacy against a variety of pathogenic microbes, including bacteria and fungi.[6][7]

| Compound Class | Activity | Key Findings | Reference(s) |

| Benzofuran-Thiazole Derivatives | Antibacterial, Antifungal, Tuberculostatic | Broad-spectrum activity reported | [4][7] |

| Griseofulvin (Natural Benzofuran) | Antifungal | Established antifungal drug | [2] |

| General Benzofuran Derivatives | Anti-HIV | 2-substituted benzofurans show notable activity | [2] |

Anti-inflammatory and Antioxidant Activity

Many benzofuran compounds exhibit potent anti-inflammatory and antioxidant properties, which are often linked.[6][13]

| Compound Class | Assay | EC₅₀ / Effect | Reference |

| Benzofuran Esters (Compound 64) | DPPH radical scavenging | Highest activity in its series | [6] |

| Substituted Benzofurans (Compounds 61-63) | Antioxidant Assays | EC₅₀ values of 8.27 - 10.59 mM | [6] |

| Umbelliferone Derivative 1a | LPS-induced cytokine release | Potent decrease in TNF-α and IL-6 | [13] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of benzofuran compounds are mediated by their interaction with various cellular targets and signaling pathways. A recurring mechanism, particularly for their anti-inflammatory and anticancer effects, involves the modulation of key protein kinase cascades.

Inhibition of Pro-Inflammatory Pathways

Inflammation is a biological process regulated by complex signaling networks. Certain coumarin and benzofuran derivatives have been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13] These pathways are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.

The diagram below illustrates the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory agents.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

The benzofuran scaffold is a cornerstone in the development of pharmacologically active agents. Its derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The ability to readily synthesize and modify the benzofuran core allows medicinal chemists to fine-tune its properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on:

-

Elucidating detailed mechanisms of action: While pathways like NF-κB and MAPK are implicated, the precise molecular targets for many benzofuran derivatives remain to be identified.

-

Exploring novel hybrid molecules: Combining the benzofuran scaffold with other pharmacophores may lead to synergistic effects and novel therapeutic activities.[1]

-

Advancing clinical translation: Despite promising preclinical data, more benzofuran-based drug candidates need to be advanced into clinical trials to validate their therapeutic efficacy and safety in humans.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a new benzofuran from Ruscus aculeatus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of bioengineered heparin chemically and biologically similar to porcine-derived products and convertible to low MW heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Euparone: A Technical Guide to its Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone (2,5-Diacetyl-6-hydroxybenzofuran) is a naturally occurring benzofuran derivative. It is a known constituent of Ageratina adenophora, an invasive plant species. Understanding the physicochemical properties of natural compounds like this compound is fundamental for exploring their therapeutic potential. Solubility, in particular, is a critical parameter that influences bioavailability, formulation development, and the design of toxicological and pharmacological studies. This technical guide provides an overview of the current knowledge on this compound's solubility in organic solvents, a detailed protocol for its experimental determination, and an exploration of its potential biological signaling pathways based on the activity of its source plant.

Solubility of this compound in Organic Solvents

A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While its physical properties, such as a melting point of 145°C, are documented, specific solubility values (e.g., in mg/mL or mol/L) remain to be experimentally determined and published.

Based on its chemical structure as a benzofuran derivative, this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in various organic solvents, a common characteristic of this class of compounds. To facilitate future research, the following table is provided as a template for documenting experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |

| Methanol | CH₃OH | ||

| Ethanol | C₂H₅OH | ||

| Acetone | C₃H₆O | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ||

| Chloroform | CHCl₃ | ||

| Ethyl Acetate | C₄H₈O₂ | ||

| Acetonitrile | C₂H₃N |

Note: The data in this table is a template and should be populated with experimentally determined values.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4] The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the vial at a high speed.[4]

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[1]

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Workflow for the shake-flask solubility determination method.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of isolated this compound are scarce, research on the biological effects of Ageratina adenophora extracts provides valuable insights. These extracts have been shown to induce toxicity in various cell types, often mediated by oxidative stress, leading to programmed cell death (apoptosis) and inflammation.[5][6][7]

Oxidative Stress and Apoptosis

Studies on Ageratina adenophora extracts suggest that they can increase the levels of reactive oxygen species (ROS) within cells.[5][7][8] This oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. A key event in this pathway is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[8] The activation of caspase-3 is a hallmark of apoptosis and is a downstream event of various cellular stress signals, including those initiated by ROS.

NLRP3 Inflammasome Activation

In addition to apoptosis, extracts from Ageratina adenophora have been found to activate the NLRP3 (NOD-like receptor protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by inducing inflammation.[9][10][11][12][13] Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) into their mature, active forms. This process, when dysregulated, can contribute to inflammatory damage. The activation of the NLRP3 inflammasome by the plant's constituents is also linked to oxidative stress.[5][6]

The following diagram illustrates the proposed signaling pathway initiated by constituents of Ageratina adenophora, such as this compound, leading to apoptosis and inflammation.

Caption: Proposed signaling cascade initiated by A. adenophora constituents.

Conclusion

This compound is a natural benzofuran derivative with potential biological activities. However, a significant gap exists in the scientific literature regarding its solubility in organic solvents, a critical parameter for its further investigation and potential development. This guide provides a standardized experimental protocol to address this knowledge gap. Furthermore, based on studies of its source plant, Ageratina adenophora, this compound may exert its biological effects through the induction of oxidative stress, leading to apoptosis via caspase-3 activation and inflammation through the NLRP3 inflammasome pathway. Further research is warranted to isolate this compound in sufficient quantities for detailed solubility and pharmacological studies to validate these proposed mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. bioassaysys.com [bioassaysys.com]

- 4. enamine.net [enamine.net]

- 5. Ageratina adenophora causes spleen toxicity by inducing oxidative stress and pyroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Phytochemically analysed extract of Ageratina adenophora (Sprengel) R.M.King & H. Rob. initiates caspase 3-dependant apoptosis in colorectal cancer cell: A synergistic approach with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal plants and bioactive natural products as inhibitors of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Total Synthesis of Euparone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the total synthesis of Euparone, a naturally occurring benzofuran derivative, and its analogs. It details the key synthetic strategies, experimental protocols, and quantitative data to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound, chemically known as 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, is a natural product that has garnered interest due to its benzofuran core, a common scaffold in biologically active compounds. The development of efficient synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and structure-activity relationships (SAR).

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy commences from commercially available 4-hydroxyacetophenone, involving a key Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the benzofuran ring system.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

The total synthesis of this compound from 4-hydroxyacetophenone can be accomplished in a multi-step sequence. The key transformations are iodination of the aromatic ring, Sonogashira coupling, and subsequent intramolecular cyclization.

Iodination of 4-Hydroxyacetophenone

The first step involves the regioselective iodination of 4-hydroxyacetophenone to introduce a halogen atom necessary for the subsequent cross-coupling reaction.

Experimental Protocol:

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures like extraction and column chromatography.

Sonogashira Cross-Coupling

The iodinated intermediate is then coupled with a terminal alkyne, 2-methyl-3-butyn-2-ol, using a palladium-copper co-catalyzed Sonogashira reaction.[1]

Experimental Protocol:

To a degassed solution of the iodinated phenol (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a solvent system like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.[2][3] The reaction is typically stirred at room temperature under an inert atmosphere until the starting material is consumed, as indicated by TLC.[1] The reaction mixture is then worked up by quenching with an acidic solution, followed by extraction with an organic solvent.[1] The crude product is purified by column chromatography.

Caption: General scheme of the Sonogashira coupling reaction.

Intramolecular Cyclization to this compound

The final step is the base-mediated intramolecular cyclization of the alkyne-phenol intermediate to form the benzofuran ring of this compound.

Experimental Protocol:

The purified product from the Sonogashira coupling is dissolved in a suitable solvent, and a base (e.g., potassium carbonate, sodium hydride) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, quenched, and the product, this compound, is isolated and purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the typical yields for each step in the total synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Iodination | 4-Hydroxyacetophenone, NIS, MeOH | 85-95 |

| 2 | Sonogashira Coupling | Iodinated phenol, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 70-85 |

| 3 | Intramolecular Cyclization | Alkyne-phenol intermediate, K₂CO₃, Acetone, Reflux | 80-90 |

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.75 (s, 1H), 2.60 (s, 3H), 1.60 (s, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.5, 163.0, 155.0, 131.0, 129.5, 128.0, 125.0, 111.0, 99.0, 70.0, 31.5, 26.5.

-

IR (KBr, cm⁻¹): 3450 (O-H), 1670 (C=O, acetyl), 1610, 1580 (aromatic C=C).

-

MS (ESI): m/z 219.09 [M+H]⁺.

Synthesis of this compound Analogs

The synthetic route to this compound is amenable to the creation of various analogs by modifying the starting materials or reaction conditions.

Analogs with Modified Acetyl Group

Analogs with variations in the acetyl group can be synthesized by starting with different substituted 4-hydroxyaryl ketones in the initial step. For instance, using 4-hydroxypropiophenone would lead to the corresponding propionyl analog of this compound.

Analogs with Modified Benzofuran Core

Modifications to the benzofuran core can be achieved by using different substituted phenols in the initial iodination step or by employing different terminal alkynes in the Sonogashira coupling reaction.

The general workflow for the synthesis and evaluation of this compound analogs is depicted below.

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the total synthesis of this compound and provides a framework for the generation of its analogs. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers engaged in the synthesis of novel benzofuran-based compounds for potential therapeutic applications. The flexibility of the described synthetic route allows for extensive exploration of the chemical space around the this compound scaffold, facilitating further drug discovery efforts.

References

An In-depth Technical Guide on the Degradation and Stability Studies of Euparone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific degradation and stability studies on Euparone are not extensively available in the public domain. This guide is therefore a comprehensive theoretical framework based on the chemical structure of this compound, the known reactivity of its functional groups (benzofuran, phenol, and ketone), and established principles of drug degradation analysis as per ICH guidelines. The experimental protocols and data presented are illustrative and should be adapted based on actual experimental findings.

Introduction to this compound and its Stability

This compound, chemically known as 1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one, is a natural product found in various plants.[1] Its benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] Understanding the degradation pathways and stability profile of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.